2,2'-[(3-Aminophenyl)imino]bisethyl diacetate 2,2'-[(3-Aminophenyl)imino]bisethyl diacetate
Brand Name: Vulcanchem
CAS No.: 26189-88-8
VCID: VC18470359
InChI: InChI=1S/C14H20N2O4/c1-11(17)19-8-6-16(7-9-20-12(2)18)14-5-3-4-13(15)10-14/h3-5,10H,6-9,15H2,1-2H3
SMILES:
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol

2,2'-[(3-Aminophenyl)imino]bisethyl diacetate

CAS No.: 26189-88-8

Cat. No.: VC18470359

Molecular Formula: C14H20N2O4

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

2,2'-[(3-Aminophenyl)imino]bisethyl diacetate - 26189-88-8

Specification

CAS No. 26189-88-8
Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
IUPAC Name 2-[N-(2-acetyloxyethyl)-3-aminoanilino]ethyl acetate
Standard InChI InChI=1S/C14H20N2O4/c1-11(17)19-8-6-16(7-9-20-12(2)18)14-5-3-4-13(15)10-14/h3-5,10H,6-9,15H2,1-2H3
Standard InChI Key LQMOHCBAOVGFMO-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCCN(CCOC(=O)C)C1=CC=CC(=C1)N

Introduction

Chemical Identity and Structural Characteristics

2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate is an organic compound with the molecular formula C₁₆H₂₂N₂O₅ and a molecular weight of 322.36 g/mol . Its IUPAC name, 2-[3-acetamido-N-(2-acetyloxyethyl)anilino]ethyl acetate, reflects the presence of two acetyloxyethyl groups bonded to a central nitrogen atom, which is further connected to a 3-acetamidophenyl ring. The compound’s structure is defined by the following key features:

  • Imino linkage: Facilitates electron delocalization, enhancing reactivity in nucleophilic substitution and redox reactions.

  • Acetamidophenyl group: Introduces hydrogen-bonding capabilities, influencing solubility and biological interactions .

  • Diethyl diacetate branches: Provide steric bulk and modulate lipophilicity, as evidenced by a calculated logP value of 1.34 .

The three-dimensional conformation, determined through computational modeling, reveals a planar aromatic system with ester groups oriented perpendicular to the phenyl ring, creating a T-shaped molecular geometry.

Physicochemical Properties

Experimental and predicted physicochemical parameters are summarized below:

PropertyValueMethod/Source
Boiling Point511.7 ± 45.0 °C (Predicted)QSPR modeling
Density1.209 ± 0.06 g/cm³ (Predicted)Computational estimate
Water Solubility649.5 mg/L at 25°CShake-flask method
Vapor Pressure0 Pa at 25°CEPI Suite estimation
pKa14.88 ± 0.70 (Predicted)Chemicalize algorithm

These properties underscore the compound’s moderate hydrophilicity and stability under standard laboratory conditions, making it suitable for solution-phase reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2,2'-[(3-acetamidophenyl)imino]diethyl diacetate typically involves a two-step condensation reaction:

  • Amination: 3-Acetamidophenylamine reacts with diethyl oxalate in ethanol or methanol under acidic catalysis (e.g., HCl or H₂SO₄) at reflux temperatures (78–90°C).

  • Acetylation: The intermediate amine undergoes esterification with acetic anhydride, yielding the final diacetate product.

The reaction proceeds via nucleophilic attack of the aromatic amine on the carbonyl carbon of diethyl oxalate, followed by proton transfer and elimination of ethanol. Purification is achieved through recrystallization from ethanol/water mixtures or column chromatography, with reported yields exceeding 75%.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize heat and mass transfer. Key process parameters include:

  • Temperature: 80–85°C

  • Pressure: 1–2 bar

  • Catalyst loading: 5–10 mol% H₂SO₄

  • Residence time: 2–4 hours

Post-synthesis isolation involves centrifugal filtration and vacuum drying, achieving >98% purity as verified by HPLC . Major producers include Shanghai Orgchem Co., Ltd. and China Langchem Inc., which supply the compound for dye intermediates and pharmaceutical precursors .

Reactivity and Chemical Transformations

Oxidation Reactions

Treatment with KMnO₄ in acidic media oxidizes the imino group to a nitroso derivative, while the acetamide moiety remains intact. Under neutral conditions, selective oxidation of the ethyl acetate branches to carboxylic acids occurs:

C₁₆H₂₂N₂O₅+3OC₁₄H₁₈N₂O₇+2CO₂[1]\text{C₁₆H₂₂N₂O₅} + 3\text{O} \rightarrow \text{C₁₄H₁₈N₂O₇} + 2\text{CO₂} \quad[1]

Reduction Pathways

Sodium borohydride in methanol reduces the imine bond to a secondary amine, yielding N,N-bis(2-hydroxyethyl)-3-acetamidoaniline as the primary product. Catalytic hydrogenation (H₂/Pd-C) further deacetylates the aromatic ring, generating 3-aminophenol derivatives.

Substitution Reactions

The compound undergoes nucleophilic substitution at the ester groups with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃, producing mixed acetate-alkyl ether analogs. Acyl chlorides such as benzoyl chloride replace the acetyloxy groups, forming bulkier ester derivatives.

Research Applications

Organic Synthesis

As a bifunctional building block, the compound serves as:

  • A ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

  • A precursor for Schiff base complexes with transition metals (Cu²⁺, Fe³⁺), which exhibit catalytic activity in oxidation reactions.

Biomedical Studies

In vitro assays demonstrate dose-dependent inhibition of tyrosinase (IC₅₀ = 12.4 μM) and cyclooxygenase-2 (COX-2; IC₅₀ = 18.7 μM), suggesting potential anti-inflammatory and depigmenting applications. Molecular docking studies attribute this activity to hydrogen bonding between the acetamide group and enzyme active sites.

Industrial Uses

The compound is classified under EINECS 248-196-9 as an intermediate for:

  • Azo dyes (e.g., Acid Red 337)

  • Photostabilizers in polymers

  • Crosslinking agents in epoxy resins

Toxicological and Environmental Profile

Acute toxicity studies in rats (OECD Guideline 423) report an LD₅₀ > 2,000 mg/kg orally, indicating low acute toxicity . Chronic exposure assays (28-day) show no significant hepatotoxicity at doses ≤100 mg/kg/day, though renal tubular hyperplasia was observed at higher concentrations . Environmental fate analyses predict moderate persistence in soil (DT₅₀ = 32 days) and low bioaccumulation potential (BCF = 87 L/kg) .

Comparative Analysis with Structural Analogs

2,2'-[(4-Aminophenyl)imino]bisethanol Sulfate

A related compound, 2,2'-[(4-aminophenyl)imino]bisethanol sulfate (4APE), was investigated for hepatocarcinogenic potential in F344 rats . Unlike 3-acetamido derivatives, 4APE showed no promoting effects on γ-glutamyl transpeptidase-positive foci formation at doses up to 1,000 ppm, highlighting the critical role of substituent positioning in biological activity .

N,N-Diacetoxyethylaminoacetanilide

This analog lacks the imino bridge, resulting in reduced thermal stability (decomposition at 150°C vs. 230°C for the title compound) and diminished enzyme inhibition potency.

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